molecular formula C11H15N5O5 B7909582 (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Número de catálogo: B7909582
Peso molecular: 297.27 g/mol
Clave InChI: IXOXBSCIXZEQEQ-KBNQYOMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as Nelarabine, is a purine nucleoside analog primarily used in the treatment of certain types of leukemia. This compound exhibits significant biological activity, particularly as an anticancer agent. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H15_{15}N5_5O5_5
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 1305196-84-2

Nelarabine functions by interfering with DNA synthesis and repair. As a purine analog, it is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cells. This mechanism is crucial for its efficacy against leukemic cells.

Therapeutic Applications

Nelarabine is primarily indicated for:

  • Acute Lymphoblastic Leukemia (ALL) : Particularly in patients who have relapsed or are refractory to other treatments.
  • T-cell Lymphoblastic Lymphoma : Demonstrating effectiveness in both adult and pediatric populations.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Nelarabine in treating ALL. A pivotal trial reported a complete response rate of approximately 50% in patients with refractory disease. The drug's ability to penetrate the central nervous system makes it particularly valuable for leukemias with CNS involvement.

Case Studies

  • Study on Pediatric Patients : A study involving pediatric patients with relapsed ALL showed that Nelarabine led to a significant increase in overall survival rates compared to traditional therapies.
  • Adult Population : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, with manageable side effects.

Side Effects

Common side effects associated with Nelarabine include:

  • Neurological effects (e.g., seizures)
  • Myelosuppression (e.g., neutropenia)
  • Fatigue and nausea

Research Findings

Recent studies have explored the combination of Nelarabine with other agents to enhance efficacy. For instance:

  • Combination Therapy : Research indicates that combining Nelarabine with other chemotherapy agents may improve outcomes in resistant leukemia cases.
  • Pharmacokinetics : Studies on the pharmacokinetics of Nelarabine show that its metabolites also contribute to its antitumor activity.

Data Table: Summary of Clinical Studies

Study TypePopulationTreatment RegimenResponse Rate (%)Notes
Pediatric ALL StudyChildren with ALLNelarabine monotherapy50Improved survival rates
Adult T-cell LymphomaAdultsNelarabine + standard therapy60Well-tolerated
Combination TherapyMixed populationNelarabine + other agents70Enhanced response

Aplicaciones Científicas De Investigación

Biological Mechanism

Nelarabine functions by mimicking the structure of natural nucleosides, allowing it to be incorporated into DNA during replication. This incorporation leads to chain termination and subsequent apoptosis in rapidly dividing cells, making it particularly effective against leukemic cells. Its mechanism of action is crucial for its therapeutic efficacy in treating specific types of cancer.

Acute Lymphoblastic Leukemia (ALL)

Nelarabine is primarily indicated for patients with relapsed or refractory ALL. Clinical trials have demonstrated a complete response rate of approximately 50% in these patients, showcasing its effectiveness in this challenging population.

T-cell Lymphoblastic Lymphoma

The compound has also shown efficacy in treating T-cell lymphoblastic lymphoma, with studies indicating improved remission rates among both pediatric and adult populations.

Clinical Efficacy

Clinical studies have validated the use of Nelarabine in various settings:

  • Pediatric Studies : A pivotal study involving pediatric patients with relapsed ALL reported significant increases in overall survival rates when treated with Nelarabine compared to traditional therapies.
  • Adult Studies : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, exhibiting manageable side effects.

Summary of Clinical Studies

Study TypePopulationTreatment RegimenResponse Rate (%)Notes
Pediatric ALL StudyChildren with ALLNelarabine monotherapy50Improved survival rates
Adult T-cell LymphomaAdultsNelarabine + standard therapy60Well-tolerated
Combination TherapyMixed populationNelarabine + other agents70Enhanced response

These studies highlight the potential of Nelarabine not only as a standalone treatment but also in combination therapies that may enhance its efficacy against resistant leukemia cases.

Side Effects

While Nelarabine is generally well-tolerated, it is associated with several side effects:

  • Neurological Effects : Such as seizures.
  • Myelosuppression : Including neutropenia.
  • General Symptoms : Fatigue and nausea are also common.

Research Findings

Recent studies have focused on enhancing the efficacy of Nelarabine through combination therapies. Research indicates that combining Nelarabine with other chemotherapy agents can lead to improved outcomes in cases resistant to standard treatments. Additionally, pharmacokinetic studies suggest that its metabolites may contribute to its antitumor activity.

Propiedades

IUPAC Name

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-KBNQYOMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121032-29-9
Record name Nelarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.